

FTY720 (S)-Phosphate and TRPM7: An Objective Comparison of Off-Target Effects

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Compound of Interest

Compound Name: FTY720 (S)-Phosphate

Cat. No.: B1681648

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of **FTY720 (S)-Phosphate** and its parent compound, FTY720 (fingolimod), on the Transient Receptor Potential Melastatin 7 (TRPM7) channel. The data presented herein demonstrates that while FTY720 is a potent inhibitor of TRPM7, its phosphorylated form, **FTY720 (S)-Phosphate**, does not exhibit off-target activity on this ion channel. This distinction is critical for researchers investigating the specific signaling pathways of FTY720 and for the development of more selective therapeutic agents.

Executive Summary

FTY720 (fingolimod) is a well-established immunomodulatory drug that requires phosphorylation in vivo to its active metabolite, **FTY720 (S)-Phosphate**, to exert its primary therapeutic effects through sphingosine-1-phosphate (S1P) receptors.^[1] However, the unphosphorylated FTY720 has been shown to have off-target effects, notably the potent inhibition of the TRPM7 ion channel.^{[1][2][3][4]} In contrast, extensive experimental evidence confirms that **FTY720 (S)-Phosphate** has no effect on TRPM7 channel activity.^{[2][3]} This guide will delve into the supporting experimental data, outline the methodologies used, and provide a comparative analysis with other known TRPM7 inhibitors.

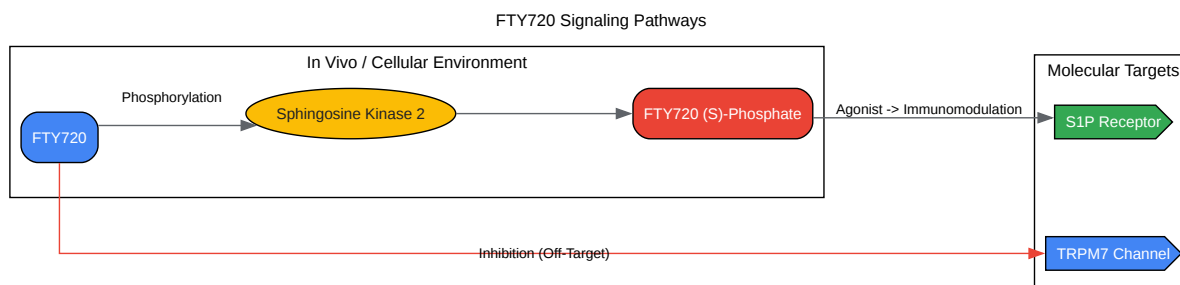
Quantitative Data Comparison

The following table summarizes the inhibitory potency of FTY720, **FTY720 (S)-Phosphate**, and other relevant compounds on the TRPM7 channel. The data clearly illustrates the lack of activity of **FTY720 (S)-Phosphate** compared to its unphosphorylated precursor and other known TRPM7 inhibitors.

Compound	Target	IC50 (μM)	Reference
FTY720 (S)-Phosphate	TRPM7	No effect at 10 μM	[2]
FTY720 (Fingolimod)	TRPM7	0.72	[2][4]
VPC01091.4	TRPM7	0.665	[2][5][6]
AAL-149	TRPM7	1.081	[2][5]
NS8593	TRPM7	1.6 (in Mg ²⁺ -free conditions)	[1][3][7]
Waixenicin A	TRPM7	7 (in Mg ²⁺ -free conditions); reported as low as 0.016 in other conditions	[2][8][9][10][11]
Sphingosine	TRPM7	0.59	[4]

Signaling Pathway and Mechanism of Action

FTY720's interaction with TRPM7 is independent of the S1P receptor signaling pathway. The diagram below illustrates the distinct pathways of FTY720 and its phosphorylated form.



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FTY720's dual and distinct signaling pathways.

Experimental Protocols

The primary method used to determine the effect of these compounds on TRPM7 is whole-cell patch-clamp electrophysiology. A detailed protocol is outlined below.

Objective: To measure the effect of **FTY720 (S)-Phosphate** and other compounds on TRPM7 channel currents.

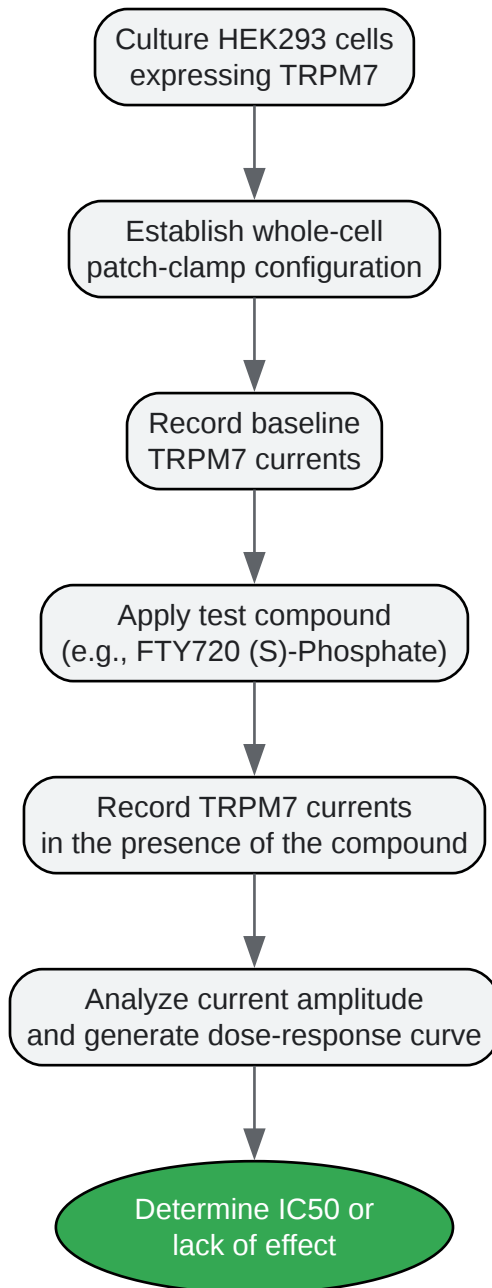
Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing the TRPM7 channel are commonly used.

Electrophysiological Recordings:

- Preparation: HEK293 cells expressing TRPM7 are cultured on glass coverslips.
- Recording Setup: Whole-cell currents are recorded using an Axopatch 200B amplifier (or similar). Patch electrodes are fabricated from borosilicate glass with a resistance of 3-5 MΩ.
- Solutions:

- Internal (Pipette) Solution: Typically contains (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, and 10 EGTA, with pH adjusted to 7.2 with CsOH. Free Mg^{2+} is kept low to allow for robust TRPM7 currents.
- External (Bath) Solution: Typically contains (in mM): 140 NaCl, 5 KCl, 2 $CaCl_2$, 1 $MgCl_2$, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.
- Data Acquisition:
 - Currents are elicited by a voltage ramp protocol, for example, from -100 mV to +100 mV over 400 ms from a holding potential of 0 mV.
 - Data is digitized at 5-10 kHz and filtered at 1-2 kHz.
 - Series resistance is compensated up to 90%.
- Compound Application:
 - Once a stable whole-cell recording is established and TRPM7 currents are observed, the test compound (e.g., **FTY720 (S)-Phosphate**) is applied to the bath solution at various concentrations.
 - The effect on the current amplitude is measured and compared to the baseline current before compound application.
 - A dose-response curve is generated to calculate the IC50 value if inhibition is observed.

Experimental Workflow: Patch-Clamp Electrophysiology



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Waixenicin A, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (-)-Xeniafaraunol A - PMC [pmc.ncbi.nlm.nih.gov]
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